6-decyl-7-methyl-6H-indolo[2,3-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Indolo[2,3-b]quinoxaline: is a compound with an intriguing structure that combines an indole ring and a quinoxaline ring. These derivatives exhibit diverse biological properties, making them a subject of interest in medicinal chemistry . The basic skeleton of these compounds is similar to the naturally occurring alkaloid ellipticine , which is known for its antitumor activity .
Preparation Methods
Synthetic Routes: The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives involves a multi-step protocol. Starting from either isatin or 5-fluoroisatin , the following steps are typically employed:
Condensation: Isatin or 5-fluoroisatin reacts with an appropriate amine to form an intermediate.
Triazole Formation: The intermediate undergoes a click reaction with an aryl azide to yield the desired 6H-indolo[2,3-b]quinoxaline derivative.
Industrial Production: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6H-indolo[2,3-b]quinoxaline derivatives participate in various chemical reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction : Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- Substitution : Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
Major Products: The specific products formed depend on the reaction conditions and substituents present. Detailed analysis of individual derivatives would reveal their unique reactivity profiles.
Scientific Research Applications
6H-indolo[2,3-b]quinoxalines find applications in:
- Chemistry : DNA duplex stabilization, intercalation studies.
- Biology : Antimalarial properties.
- Medicine : Anticancer activities.
- Industry : Potential as agrochemicals, pharmaceuticals, and more[1,2].
Mechanism of Action
The exact mechanism by which 6H-indolo[2,3-b]quinoxalines exert their effects varies. They may interact with DNA, proteins, or other cellular components. Further research is needed to elucidate their precise molecular targets and pathways.
Comparison with Similar Compounds
While 6H-indolo[2,3-b]quinoxalines share structural features with ellipticine, their unique substituents and functional groups set them apart. Similar compounds include other indolo[2,3-b]quinoxalines and related heterocyclic molecules.
Properties
Molecular Formula |
C25H31N3 |
---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
6-decyl-7-methylindolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C25H31N3/c1-3-4-5-6-7-8-9-12-18-28-24-19(2)14-13-15-20(24)23-25(28)27-22-17-11-10-16-21(22)26-23/h10-11,13-17H,3-9,12,18H2,1-2H3 |
InChI Key |
WRNNSRJKZMNNBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCN1C2=C(C=CC=C2C3=NC4=CC=CC=C4N=C31)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.